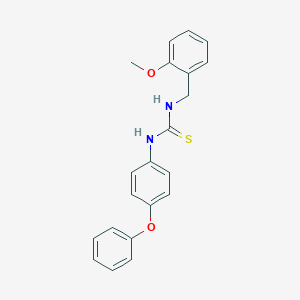
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects in cells and animals. These include the activation of AMPK, the inhibition of mTOR, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity.
実験室実験の利点と制限
One advantage of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea on these pathways without affecting other cellular processes. One limitation of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, which could improve its availability for research and potential clinical use. Another area of research is the identification of additional signaling pathways that 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea may modulate, which could lead to the development of new therapeutic applications. Finally, research on the safety and toxicity of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in animals and humans is needed to determine its potential for clinical use.
合成法
The synthesis of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 2-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea.
科学的研究の応用
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
特性
製品名 |
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C21H20N2O2S |
分子量 |
364.5 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C21H20N2O2S/c1-24-20-10-6-5-7-16(20)15-22-21(26)23-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,22,23,26) |
InChIキー |
ZBJYFUOCVHMZEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)



![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)
